molecular formula C23H27NO4 B12210981 (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one

(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B12210981
M. Wt: 381.5 g/mol
InChI Key: AVEWCMDFIXJTOZ-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a dipropylamino group, and a methoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors One common approach is the condensation of 2-hydroxybenzaldehyde with 2-methoxybenzaldehyde under basic conditions to form the benzofuran core

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The methoxybenzylidene moiety can be reduced to form the corresponding benzyl alcohol.

    Substitution: The dipropylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a benzofuranone, while reduction of the methoxybenzylidene moiety can produce a benzyl alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be exploited to develop new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure can contribute to the design of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The dipropylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, while the benzofuran core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one apart from similar compounds is its combination of functional groups, which allows for a diverse range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C23H27NO4/c1-4-12-24(13-5-2)15-18-19(25)11-10-17-22(26)21(28-23(17)18)14-16-8-6-7-9-20(16)27-3/h6-11,14,25H,4-5,12-13,15H2,1-3H3/b21-14-

InChI Key

AVEWCMDFIXJTOZ-STZFKDTASA-N

Isomeric SMILES

CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3OC)/C2=O)O

Canonical SMILES

CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3OC)C2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.